(4-Methoxy or 4,8-Dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide
Compound Description: This compound series serves as a starting point for synthesizing various heterocyclic compounds with potential anti-inflammatory and analgesic properties []. These properties arise from their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain pathways.
Compound Description: This compound is synthesized from the (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide series and represents an intermediate in the development of more complex heterocyclic structures [].
Compound Description: This compound is another derivative synthesized from the initial (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide series, further exploring the potential of structurally related compounds [].
Compound Description: This compound represents another intermediate in the synthesis of complex heterocyclic structures from the (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide series [].
Compound Description: This compound is another intermediate derived from the (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide series, highlighting the iterative nature of drug design and the exploration of structural variations [].
N-(2,6-Di(piperazine or morpholine)pyrimidine)-1-(3-methylbenzodifuran)-1-(piperazine or morpholine)methanamine
Compound Description: This compound series demonstrates potent COX-2 inhibitory activity and analgesic and anti-inflammatory properties []. This highlights the successful incorporation of piperazine and morpholine moieties into the heterocyclic scaffold.
Compound Description: This compound, derived from the (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide series, further showcases the diversity achievable in synthesizing complex heterocyclic systems [].
Compound Description: This compound, also synthesized from the (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzo[1,2-b:5,4-b’]difuran-2-carboxamide series, continues the exploration of structural variations within this family of compounds [].
Compound Description: This compound series exhibits the most potent COX-2 inhibitory activity among the synthesized compounds, showing significant analgesic and anti-inflammatory activities comparable to the standard drug diclofenac [].
Compound Description: DIPCAP is a tyrosine-dependent cytotoxic agent currently under investigation as a topical treatment for melanoma []. Its mechanism of action involves interfering with tyrosine metabolism, leading to selective toxicity in melanoma cells.
Compound Description: This compound is part of a pharmaceutical composition designed for treating and preventing skin ulcers []. While its specific mechanism of action is not detailed, its inclusion in this context suggests potential wound healing and anti-inflammatory properties.
Compound Description: Similar to the previous compound, this molecule is investigated for its potential in treating and preventing skin ulcers []. Its complex structure and inclusion in this therapeutic area suggest potential interactions with biological pathways involved in wound healing and inflammation.
Compound Description: This compound, designed for skin ulcer treatment and prevention, shares structural similarities with the previous two compounds, particularly the presence of a substituted aromatic ring and multiple heterocyclic systems [].
Compound Description: The final compound in this series, investigated for its therapeutic potential in managing skin ulcers, reinforces the significance of exploring diverse chemical structures within a specific medicinal chemistry program [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.